

Application Notes: **Weyipnv** as a Molecular Probe for SurA Conformational Dynamics

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Compound of Interest

Compound Name: *Weyipnv*

Cat. No.: *B15599760*

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Introduction

SurA is a key periplasmic chaperone in Gram-negative bacteria, essential for the biogenesis of outer membrane proteins (OMPs).[1][2] It functions to bind unfolded OMPs (uOMPs) in the periplasm and deliver them to the β -barrel assembly machinery (BAM) complex for insertion into the outer membrane.[3][4][5][6] The conformational plasticity of SurA is thought to be crucial for its chaperone activity, allowing it to recognize a diverse range of uOMP substrates and interact with the BAM complex.[4][7][8] Understanding the dynamic nature of SurA is therefore critical for elucidating its mechanism of action and for the development of novel antimicrobial agents targeting OMP biogenesis.[9]

The heptapeptide **Weyipnv** has been identified as a high-affinity ligand for SurA through phage display screening.[10][11] Structural and biochemical studies have revealed that **Weyipnv** specifically binds to the first peptidyl-prolyl isomerase (P1) domain of SurA.[10][12] This binding event induces a significant conformational change, promoting an "open" or "extended" state of the chaperone where the P1 domain dissociates from the core domain.[7][8][13][14] This makes **Weyipnv** an invaluable tool for researchers to probe the conformational landscape of SurA and to investigate the functional implications of these structural rearrangements.

These application notes provide a comprehensive overview of the use of **Weyipnv** as a molecular probe to study SurA conformational changes, including detailed protocols for key experiments and data presentation guidelines.

Principle

Weyipnv mimics the binding of uOMP substrates to the P1 domain of SurA.^[10] By binding to this site, **Weyipnv** can be used to experimentally trigger and stabilize the "open" conformation of SurA. This allows for the study of this specific conformational state and its role in the chaperone cycle. Various biophysical and structural techniques can then be employed to characterize the **Weyipnv**-bound state of SurA and compare it to the apo (unbound) state, providing insights into the protein's dynamics and function.

Applications

- Probing the SurA Conformational Landscape: **Weyipnv** can be used to shift the conformational equilibrium of SurA towards the open state, enabling its characterization by techniques such as X-ray crystallography, NMR spectroscopy, and single-molecule FRET.^[7]^[12]
- Investigating the Role of the P1 Domain: By specifically targeting the P1 domain, **Weyipnv** allows for the dissection of its role in substrate recognition and in regulating the overall conformation of SurA.^[10]
- Functional Studies of SurA Mutants: **Weyipnv** can be used to assess the impact of mutations on the conformational dynamics of SurA and its ability to adopt the open conformation.^[1]
- High-Throughput Screening for SurA Inhibitors: Competition binding assays using labeled **Weyipnv** can be developed to screen for small molecules that disrupt the SurA-uOMP interaction.
- Validating Computational Models: Experimental data obtained using **Weyipnv** can be used to validate and refine molecular dynamics simulations of SurA, providing a more accurate picture of its conformational dynamics.^[15]^[16]

Data Presentation

Quantitative data from experiments using **Weyipnv** should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is recommended for summarizing binding affinities and other quantitative parameters.

Table 1: **Weyipnv**-SurA Interaction Data

Parameter	Value	Technique	Reference
Binding Affinity (Kd) for SurA	1-14 μ M	Isothermal Titration Calorimetry (ITC)	[11]
Binding Affinity (Kd) for SurA(Δ P2)	$\sim\mu$ M range	Isothermal Titration Calorimetry (ITC)	[10]
Stoichiometry (N)	\sim 1	Isothermal Titration Calorimetry (ITC)	[10]

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) to Determine **Weyipnv**-SurA Binding Affinity

Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), enthalpy (Δ H), and entropy (Δ S) of the **Weyipnv**-SurA interaction.

Materials:

- Purified SurA protein (and/or SurA constructs like SurA(Δ P2))
- Synthetic **Weyipnv** peptide (e.g., >95% purity)
- ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
- Isothermal Titration Calorimeter
- Syringe and sample cell for ITC

Procedure:

- Sample Preparation:
 - Prepare a solution of SurA (e.g., 20-50 μ M) in ITC buffer.

- Prepare a solution of **Weyipnv** (e.g., 200-500 μM) in the same ITC buffer. The exact concentrations should be determined empirically.
- Degas both solutions for 10-15 minutes prior to use.
- Accurately determine the concentrations of both protein and peptide solutions (e.g., by measuring A280 for SurA and using the peptide manufacturer's analysis for **Weyipnv**).
- ITC Experiment Setup:
 - Set the experimental temperature (e.g., 25°C).
 - Fill the sample cell with the SurA solution.
 - Fill the injection syringe with the **Weyipnv** solution.
 - Set the injection parameters (e.g., 19 injections of 2 μL each, with a 150-second spacing between injections).
 - Set the stirring speed (e.g., 750 rpm).
- Data Acquisition:
 - Perform an initial injection of a smaller volume (e.g., 0.4 μL) and discard this data point during analysis.
 - Run the titration experiment.
 - Perform a control titration by injecting **Weyipnv** into the buffer alone to account for the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the experimental data.
 - Integrate the peaks in the thermogram to obtain the heat change per injection.
 - Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the ITC software to determine K_d , n , ΔH , and ΔS .

Protocol 2: X-ray Crystallography of the SurA-Weyipnv Complex

Objective: To determine the three-dimensional structure of SurA in complex with **Weyipnv** to understand the molecular basis of their interaction and the induced conformational changes.

Materials:

- Purified SurA protein fragment (e.g., the P1 domain or SurA(Δ P2))
- Synthetic **Weyipnv** peptide
- Crystallization buffer components (salts, polymers, organic solvents)
- Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
- Microscopes for crystal visualization
- Cryoprotectant
- X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

- Complex Formation:
 - Mix the purified SurA fragment with a molar excess of **Weyipnv** (e.g., 1:5 molar ratio).
 - Incubate the mixture on ice for at least 1 hour to ensure complex formation.
 - (Optional) Purify the complex by size-exclusion chromatography to remove unbound peptide.
- Crystallization Screening:
 - Set up crystallization trials using commercially available or custom-made screens.

- Use vapor diffusion methods (sitting or hanging drop) to mix the SurA-**Weyipnv** complex with the crystallization solutions.
- Incubate the plates at a constant temperature (e.g., 20°C).
- Regularly monitor the drops for crystal growth.
- Crystal Optimization and Growth:
 - Once initial crystals are obtained, optimize the crystallization conditions (e.g., pH, precipitant concentration, protein concentration) to obtain diffraction-quality crystals.
 - Grow larger crystals for data collection.
- Data Collection:
 - Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
 - Flash-cool the crystals in liquid nitrogen.
 - Collect X-ray diffraction data using a suitable X-ray source.
- Structure Determination and Refinement:
 - Process the diffraction data (indexing, integration, and scaling).
 - Solve the structure using molecular replacement with a known SurA structure as a search model.
 - Build the model of the SurA-**Weyipnv** complex into the electron density map.
 - Refine the structure to improve the fit to the experimental data.
 - Validate the final structure.

Protocol 3: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to Probe Conformational

Changes

Objective: To identify regions of SurA that undergo changes in solvent accessibility and/or dynamics upon binding to **Weyipnv**, indicative of conformational changes.

Materials:

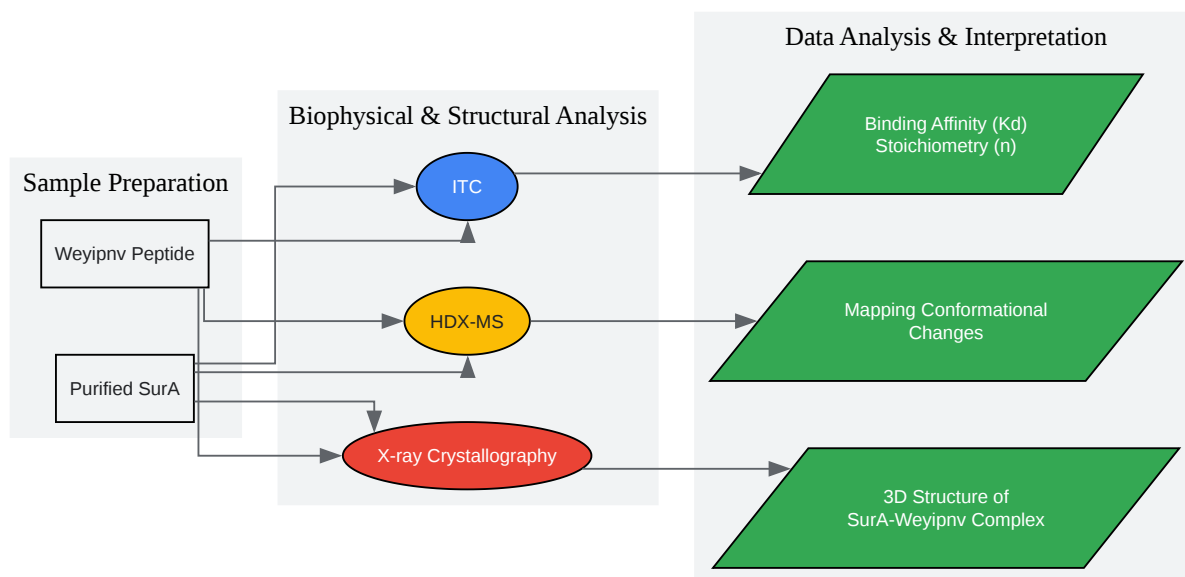
- Purified full-length SurA protein
- Synthetic **Weyipnv** peptide
- Deuterium oxide (D₂O)
- Quenching buffer (e.g., low pH and low temperature, containing a denaturant like guanidine HCl)
- Protease column (e.g., pepsin)
- Liquid chromatography-mass spectrometry (LC-MS) system
- HDX-MS data analysis software

Procedure:

- Deuterium Labeling:
 - Prepare two sets of samples: apo-SurA and SurA pre-incubated with a molar excess of **Weyipnv**.
 - Initiate the exchange reaction by diluting the samples into a D₂O-based buffer.
 - Allow the exchange to proceed for various time points (e.g., 10s, 1m, 10m, 1h).
- Quenching:
 - At each time point, quench the exchange reaction by adding the sample to a cold quenching buffer. This will lower the pH and temperature, significantly slowing down the back-exchange of deuterium for hydrogen.

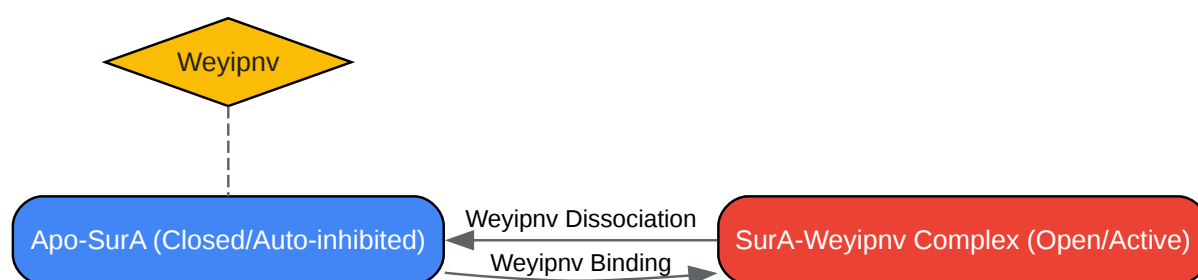
- Proteolysis and Peptide Separation:
 - Immediately inject the quenched sample onto an online protease column (e.g., pepsin) to digest the protein into peptides.
 - Separate the resulting peptides by reverse-phase liquid chromatography.
- Mass Spectrometry:
 - Analyze the eluted peptides by mass spectrometry to determine their mass. The increase in mass compared to an unlabeled control corresponds to the amount of deuterium incorporated.
- Data Analysis:
 - Identify the peptides and determine their deuterium uptake at each time point for both the apo and **Weyipnv**-bound states.
 - Compare the deuterium uptake profiles for each peptide between the two states.
 - Regions with decreased deuterium uptake in the presence of **Weyipnv** are protected, suggesting they are part of the binding interface or have become less solvent-accessible due to a conformational change. Regions with increased uptake are deprotected, indicating they have become more solvent-exposed.
 - Map the changes in deuterium uptake onto the structure of SurA to visualize the regions affected by **Weyipnv** binding.

Visualizations



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Caption: Experimental workflow for characterizing the **Weyipnv**-SurA interaction.



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Caption: Conformational transition of SurA upon **Weyipnv** binding.

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